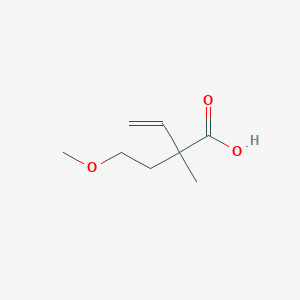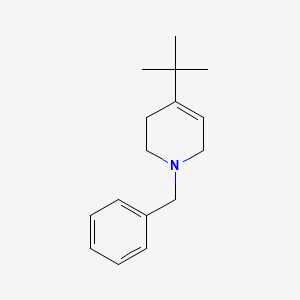
1-(3-クロロプロピル)ピペリジン-4-カルボン酸メチル塩酸塩
概要
説明
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19Cl2NO2 and a molecular weight of 256.17 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is utilized in several scientific research fields:
作用機序
Target of Action
Related 4-phenylpiperidine derivatives are known to be relatively selective for inhibiting dopamine reuptake over other monoamine neurotransmitters .
Mode of Action
Based on the activity of similar compounds, it may interact with its targets, possibly dopamine transporters, leading to an inhibition of dopamine reuptake .
Biochemical Pathways
If it acts similarly to related compounds, it may influence the dopaminergic pathways by inhibiting the reuptake of dopamine .
Result of Action
If it acts similarly to related compounds, it may lead to increased levels of dopamine in the synaptic cleft, potentially leading to increased dopaminergic signaling .
生化学分析
Biochemical Properties
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, piperidine derivatives, including Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride, have been shown to interact with cholinesterase enzymes, inhibiting their activity . This interaction is significant in the context of neurodegenerative diseases, where cholinesterase inhibitors are used to manage symptoms.
Cellular Effects
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit anti-cancer, antihypertensive, and antimicrobial activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, altering their activity and leading to downstream effects on cellular processes . For instance, its interaction with cholinesterase enzymes results in the inhibition of acetylcholine breakdown, enhancing cholinergic signaling in the nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence its biological activity and toxicity, as metabolic byproducts may have different effects on cellular processes. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, piperidine derivatives can be transported across cell membranes by specific transporters, influencing their bioavailability and therapeutic efficacy.
Subcellular Localization
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with chloropropyl reagents under controlled conditions. One common method includes the alkylation of piperidine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substitution patterns.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidones, and other heterocyclic compounds, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Another piperidine derivative with similar chemical properties but different applications.
1-Methyl-piperidine-4-carboxylic acid: A related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
methyl 1-(3-chloropropyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRWIQJIVWLNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1471179.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)




![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B1471193.png)



![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)
![[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1471199.png)
